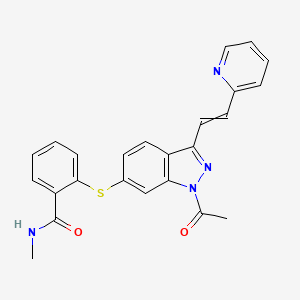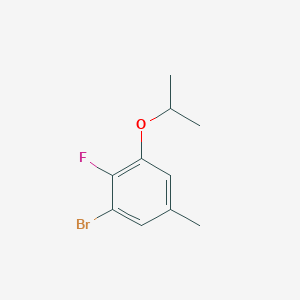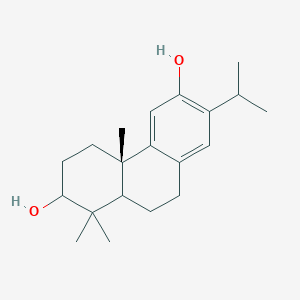
Pomalidomide-C5-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-C5-alkyne is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD) known for its potent antineoplastic activity. Pomalidomide itself is used primarily in the treatment of multiple myeloma, a type of blood cancer. The addition of a C5-alkyne group to pomalidomide enhances its chemical properties, making it a valuable compound for various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-C5-alkyne typically involves multiple steps, starting with the preparation of pomalidomide. One common method involves reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide .
To introduce the C5-alkyne group, a copper-assisted azide-alkyne click reaction is often employed. This reaction involves the addition of an azide to the alkyne group, resulting in the formation of the desired this compound compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow synthesis, which allows for higher yields and greater efficiency. The process typically includes steps such as alkylation, acylation, and purification to ensure the final product meets the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-C5-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic amine group can undergo substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Pomalidomide-C5-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of protein-protein interactions and as a tool for probing biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
Pomalidomide-C5-alkyne exerts its effects through multiple mechanisms. It binds to the E3 ligase cereblon, redirecting its ability to signal for protein degradation towards neosubstrates. This results in the removal of multiple myeloma-related proteins and affords the desired therapeutic effect. Additionally, it enhances T cell and natural killer cell-mediated immunity, contributing to its antineoplastic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A more potent analog of thalidomide with similar immunomodulatory effects.
Pomalidomide: The base compound from which pomalidomide-C5-alkyne is derived
Uniqueness
This modification allows for the synthesis of a broader range of derivatives and conjugates, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C20H21N3O4 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-(hept-6-ynylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C20H21N3O4/c1-2-3-4-5-6-12-21-14-9-7-8-13-17(14)20(27)23(19(13)26)15-10-11-16(24)22-18(15)25/h1,7-9,15,21H,3-6,10-12H2,(H,22,24,25) |
InChI-Schlüssel |
SJUDPDBPVXJFFY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14776741.png)

![1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone](/img/structure/B14776758.png)


![2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid](/img/structure/B14776777.png)
![2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B14776792.png)




![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)

